2-Oxo-4,5,6-triphenyl-2H-pyran-3-carbonitrile
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Overview
Description
2-Oxo-4,5,6-triphenyl-2H-pyran-3-carbonitrile is a heterocyclic compound that belongs to the class of pyranones. Pyranones are six-membered oxygen-containing heterocycles that are widely found in biologically important natural alkaloids, plants, and marine sources . This compound is known for its versatile applications in organic synthesis and material science due to its unique structural features.
Preparation Methods
The synthesis of 2-Oxo-4,5,6-triphenyl-2H-pyran-3-carbonitrile can be achieved through various synthetic routes. One efficient method involves the use of α-aroylketene dithioacetals, malononitrile, secondary amines, and cyclohexanone . This process involves consecutive addition-elimination, intramolecular cyclization, and ring opening and closing sequences. Another method includes the reaction of methyl-2-cyano-3,3-bis(methylthio)acrylate with different substituted acetophenones under basic conditions . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
2-Oxo-4,5,6-triphenyl-2H-pyran-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium acetate for cross-coupling reactions and selenium dioxide for oxidation reactions . Major products formed from these reactions include polyaromatic hydrocarbons and other heterocyclic compounds .
Scientific Research Applications
2-Oxo-4,5,6-triphenyl-2H-pyran-3-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various heterocycles and carbocycles . In biology and medicine, it has been studied for its potential pharmacological properties, including antitumor, antioxidant, and anti-inflammatory activities . In the industry, it is used in the production of organic light-emitting diodes (OLEDs) and fluorescent dyes .
Mechanism of Action
The mechanism of action of 2-Oxo-4,5,6-triphenyl-2H-pyran-3-carbonitrile involves its interaction with molecular targets and pathways in biological systems. It has been reported to activate caspases-3, -8, and -9 weakly in HL-60 cells, indicating its potential role in apoptosis . The compound’s unique structure allows it to interact with various molecular targets, leading to its diverse biological activities.
Comparison with Similar Compounds
2-Oxo-4,5,6-triphenyl-2H-pyran-3-carbonitrile can be compared with other similar compounds such as 2H-pyran-3-carbonitriles and 4H-pyranones . These compounds share similar structural features but differ in their chemical reactivity and biological activities. For example, 4H-pyranones are known for their red electroluminescent properties and dye laser applications, while 2H-pyran-3-carbonitriles are versatile intermediates in the synthesis of various heterocycles . The unique combination of structural features in this compound makes it a valuable compound in both scientific research and industrial applications.
Properties
CAS No. |
106698-40-2 |
---|---|
Molecular Formula |
C24H15NO2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-oxo-4,5,6-triphenylpyran-3-carbonitrile |
InChI |
InChI=1S/C24H15NO2/c25-16-20-21(17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)23(27-24(20)26)19-14-8-3-9-15-19/h1-15H |
InChI Key |
SFISIGZIZKTTGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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